molecular formula C14H21N3O3 B5532417 5-{2-[3-ethyl-3-(hydroxymethyl)-1-piperidinyl]-2-oxoethyl}-4(3H)-pyrimidinone

5-{2-[3-ethyl-3-(hydroxymethyl)-1-piperidinyl]-2-oxoethyl}-4(3H)-pyrimidinone

Cat. No. B5532417
M. Wt: 279.33 g/mol
InChI Key: XRUXZBQJPOLNKI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidinone derivatives, including structures similar to the compound , typically involves multistep reactions starting from basic chemical precursors. For instance, Hossan et al. (2012) describe a method for synthesizing a series of pyrimidinones and oxazinones using citrazinic acid as a starting material, which involves condensation and cyclization reactions (Hossan et al., 2012). This synthesis route is indicative of the complex steps often required to produce pyrimidinone compounds, highlighting the importance of precise reaction conditions and the role of different functional groups in the synthesis process.

Molecular Structure Analysis

The molecular structure of pyrimidinone derivatives is critical in determining their chemical behavior and potential applications. Trilleras et al. (2008) examined the molecular structure of pyrimidinone compounds, revealing nonplanar configurations and the formation of hydrogen-bonded ribbons, which are crucial for understanding the compound's interactions and stability (Trilleras et al., 2008). These structural insights are vital for designing compounds with specific properties and activities.

Chemical Reactions and Properties

Pyrimidinone derivatives undergo various chemical reactions, contributing to their versatile chemical properties. For example, the photooxygenation of 5-aryl-2,4-diaminopyrimidines leading to pyrimidinones under specific conditions demonstrates the reactivity of these compounds and the potential for synthesizing novel derivatives with unique properties (Oppenländer et al., 1988).

Physical Properties Analysis

The physical properties of pyrimidinone derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Studies on compounds like 1-methyl-2-oxo-3-acetoxy-4-hydroxy-4-(phenyl)piperidine provide insights into the role of intramolecular and intermolecular hydrogen bonds in determining the physical properties and molecular packing in crystals, which are essential for understanding the compound's behavior in different environments (Kuleshova & Khrustalev, 2000).

Chemical Properties Analysis

The chemical properties of pyrimidinone derivatives, including reactivity, stability, and interaction with other molecules, are key to their application in various fields. The synthesis and evaluation of piperazinyl oxazolidinone antibacterial agents containing a pyrimidinone core highlight the antimicrobial properties of these compounds, underscoring their potential in medicinal chemistry and drug development (Tucker et al., 1998).

Safety and Hazards

Without specific information on this compound, it’s difficult to provide details on its safety and hazards. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, its chemical reactions, and its potential biological activity. It could also involve investigating its physical and chemical properties and its safety profile .

properties

IUPAC Name

5-[2-[3-ethyl-3-(hydroxymethyl)piperidin-1-yl]-2-oxoethyl]-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-2-14(9-18)4-3-5-17(8-14)12(19)6-11-7-15-10-16-13(11)20/h7,10,18H,2-6,8-9H2,1H3,(H,15,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUXZBQJPOLNKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCN(C1)C(=O)CC2=CN=CNC2=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{2-[3-ethyl-3-(hydroxymethyl)-1-piperidinyl]-2-oxoethyl}-4(3H)-pyrimidinone

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